N-(2,6-Dimethyloxan-4-yl)-1-methyl-1H-pyrazol-4-amine

Description

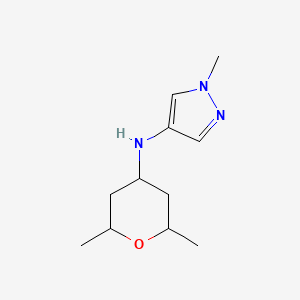

N-(2,6-Dimethyloxan-4-yl)-1-methyl-1H-pyrazol-4-amine is a pyrazole-derived amine featuring a 2,6-dimethyltetrahydropyran (oxane) substituent on the pyrazole nitrogen. Its molecular formula is C₁₁H₁₉N₃O, with a molecular weight of 209.29 g/mol. The compound’s structure combines a 1-methylpyrazole core with a saturated oxane ring, which may confer unique physicochemical properties, such as enhanced solubility in polar solvents due to the ether oxygen and steric effects from the methyl groups.

Properties

Molecular Formula |

C11H19N3O |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

N-(2,6-dimethyloxan-4-yl)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C11H19N3O/c1-8-4-10(5-9(2)15-8)13-11-6-12-14(3)7-11/h6-10,13H,4-5H2,1-3H3 |

InChI Key |

JLFUBQCKRKCHHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(O1)C)NC2=CN(N=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethyloxan-4-yl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,6-dimethyloxan-4-ylamine with 1-methyl-1H-pyrazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethyloxan-4-yl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(2,6-Dimethyloxan-4-yl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethyloxan-4-yl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Polarity : The oxane substituent in the target compound likely improves aqueous solubility compared to the aromatic 3,4-dimethoxyphenyl group, which is more lipophilic.

- Stability: The parent amine (1-methyl-1H-pyrazol-4-amine) is noted for its degradation susceptibility, necessitating excess use in reactions . The oxane group may stabilize the target compound against degradation, though direct data are unavailable.

Hazard Profiles

Key Observations :

- The dimethoxyphenyl analog exhibits significant acute toxicity and irritation hazards , suggesting that substituent choice critically impacts safety. The oxane group in the target compound may mitigate these risks due to reduced aromaticity and electrophilic character.

Research Implications

- Drug Design : The oxane substituent’s polarity and stability could make the target compound a preferable intermediate in medicinal chemistry over aromatic analogs.

- Materials Science : Ether-containing pyrazoles may serve as ligands or building blocks for coordination polymers, leveraging their solubility and steric profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.